molecular formula C14H19ClFNO B1330056 Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride CAS No. 1828-12-2

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride

Cat. No. B1330056
CAS RN: 1828-12-2
M. Wt: 271.76 g/mol
InChI Key: IOEPRJMKWRLAHK-UHFFFAOYSA-N
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Description

The compound "Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride" appears to be a chemically synthesized molecule that is structurally related to piperidine derivatives. These compounds are of interest due to their potential pharmacological activities. The synthesis and evaluation of such compounds can lead to the discovery of new therapeutic agents, particularly in the realm of allergy treatment.

Synthesis Analysis

The synthesis of structurally related piperidine compounds has been described in the literature. For instance, a series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines was synthesized and showed significant antiallergy activity . The synthesis process typically involves multiple steps, starting with the protection of functional groups, followed by reactions with piperazine or piperidine derivatives, and subsequent deprotection to yield the target compound. The synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride is an example of this process, where ferulic acid acetylation protection was used, followed by reaction with piperazine and deacetylation to obtain the final product .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) . These techniques are crucial for verifying the chemical structure of synthesized compounds, ensuring that the desired modifications have been successfully achieved.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are typically nucleophilic substitutions, where a piperazine or piperidine moiety reacts with an electrophilic center. The reactions are carefully designed to introduce specific functional groups that confer the desired biological activity. The antiallergy activity of these compounds is often assessed through biological assays such as the passive foot anaphylaxis (PFA) assay, which is an IgE-mediated model .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of functional groups such as hydroxymethyl and aryloxy propyl can affect properties like solubility, melting point, and stability. The hydrochloride salt form of these compounds, as in the case of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, typically enhances water solubility, which can be advantageous for biological applications . The yield of the synthesis process is also an important property, with yields over 56.9% being reported .

Scientific Research Applications

Paroxetine Hydrochloride Analogues

Paroxetine hydrochloride, closely related to "Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride", is a selective serotonin reuptake inhibitor with applications in treating various mental health disorders. This compound's spectroscopic data, stability, methods of preparation, and chromatographic methods of analysis have been extensively documented, shedding light on its physicochemical properties and potential therapeutic uses (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis and Biological Properties

Studies have explored the synthesis of compounds derived from alpha-phenyl-beta-piperidino propiophenones, revealing their antibacterial and antioxidant properties. This research indicates the potential for developing new therapeutic agents based on the core structure of "Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride" (Gasparyan et al., 2011).

Chemical Synthesis and Labeling

The chemical synthesis and labeling of neuroleptic butyrophenones, which share structural similarities with "Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride", have been investigated for use in metabolic studies. This research provides insights into the synthesis processes and potential applications in neurology (Nakatsuka, Kawahara, & Yoshitake, 1981).

Crystal Structure Analyses

The crystal forms of compounds similar to "Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride", such as paroxetine hydrochloride, have been analyzed using X-ray crystallography. This research aids in understanding the molecular conformations and stability of such compounds (Yokota, Uekusa, & Ohashi, 1999).

Novel Copolymers of Styrene

Research into novel copolymers of styrene, incorporating halogen ring-disubstituted propiophenones, has revealed potential applications in materials science. These studies provide insights into the synthesis and properties of materials derived from "Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride" (Savittieri et al., 2022).

Degradation Kinetics and Stability

The degradation kinetics and stability of compounds structurally related to "Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride" have been studied. These findings are crucial for understanding the shelf life and storage conditions of such compounds (Nagata et al., 1989).

Pharmaceutical Applications

Research on various analogues of "Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride" has demonstrated their potential in pharmaceutical applications, such as muscle relaxants and adrenergic alpha-receptor blockers. These studies highlight the diverse therapeutic uses of these compounds (Nagai et al., 1983).

properties

IUPAC Name

1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPRJMKWRLAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171332
Record name Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride
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Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride

CAS RN

1828-12-2
Record name 1-Propanone, 1-(4-fluorophenyl)-3-(1-piperidinyl)-, hydrochloride (1:1)
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Record name Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride
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Record name CN HCl
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Record name Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride
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Record name 1-(4-FLUOROPHENYL)-3-(1-PIPERIDINYL)-1-PROPANONE HYDROCHLORIDE
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